molecular formula C12H22O11 B583980 Sucrose-1-13Cfru CAS No. 154368-11-3

Sucrose-1-13Cfru

Cat. No.: B583980
CAS No.: 154368-11-3
M. Wt: 343.289
InChI Key: CZMRCDWAGMRECN-CFRQQPCVSA-N
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Description

Sucrose-1-13Cfru: is a stable isotope-labeled compound of sucrose, where the carbon-13 isotope is incorporated at the first carbon position of the fructose moiety. This compound is used extensively in scientific research, particularly in the fields of biochemistry, physiology, and metabolic studies, due to its unique labeling which allows for precise tracking and analysis of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-1-13Cfru involves the incorporation of carbon-13 into the fructose component of sucrose. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with [1-13C]glucose and convert it to [1-13C]fructose using specific enzymes. The labeled fructose is then combined with glucose to form this compound through glycosidic bond formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes where microorganisms are fed with carbon-13 enriched substrates. The microorganisms metabolize these substrates to produce [1-13C]fructose, which is then chemically or enzymatically bonded with glucose to form this compound. This method ensures high yield and purity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Sucrose-1-13Cfru can undergo hydrolysis in the presence of acids or enzymes such as sucrase, resulting in the formation of [1-13C]fructose and glucose.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the carbonyl group in fructose to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., sucrase enzyme).

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Hydrolysis: [1-13C]fructose and glucose.

    Oxidation: Various carboxylic acids and aldehydes.

    Reduction: Alcohol derivatives of [1-13C]fructose.

Scientific Research Applications

Chemistry: In chemistry, Sucrose-1-13Cfru is used as a tracer to study reaction mechanisms and metabolic pathways. Its labeled carbon allows for precise tracking of the compound through various chemical reactions.

Biology: In biological research, this compound is used to study carbohydrate metabolism in plants and animals. It helps in understanding how sugars are processed and utilized within living organisms.

Medicine: In medical research, the compound is used in metabolic studies to investigate disorders related to carbohydrate metabolism, such as diabetes. It helps in understanding the metabolic fate of sugars in the human body.

Industry: In the food industry, this compound is used to study the stability and degradation of sugars in various food products. It helps in improving the shelf life and quality of food items.

Mechanism of Action

Molecular Targets and Pathways: Sucrose-1-13Cfru exerts its effects by participating in metabolic pathways involving carbohydrates. The labeled carbon-13 allows researchers to track the compound through glycolysis, the citric acid cycle, and other metabolic pathways. This helps in understanding the specific roles and transformations of sucrose in biological systems.

Comparison with Similar Compounds

    [1-13C]glucose: Another stable isotope-labeled compound used in metabolic studies.

    [1-13C]fructose: Similar to Sucrose-1-13Cfru but only labeled in the fructose moiety.

    [1-13C]lactose: A disaccharide similar to sucrose but composed of glucose and galactose.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position of the fructose moiety. This precise labeling allows for detailed studies of sucrose metabolism and its role in various biological processes, making it a valuable tool in scientific research.

Biological Activity

Sucrose-1-^13Cfru, a stable isotope-labeled form of sucrose, is increasingly used in biological studies to trace metabolic pathways and understand the dynamics of carbohydrate metabolism. This article delves into the biological activity of Sucrose-1-^13Cfru, exploring its role in various metabolic processes, its implications in health research, and specific case studies that illustrate its utility in scientific investigations.

Metabolic Pathways

Sucrose is a disaccharide composed of glucose and fructose. The incorporation of the ^13C isotope allows researchers to track the fate of carbon atoms during metabolic transformations. The primary pathways influenced by Sucrose-1-^13Cfru include:

  • Glycolysis : The breakdown of sucrose into glucose and fructose initiates glycolysis, a critical energy-producing process.
  • Gluconeogenesis : In certain conditions, sucrose can contribute to glucose synthesis, particularly in plants and certain microorganisms.
  • Fermentation : In anaerobic conditions, sucrose can be fermented by various microorganisms, leading to the production of ethanol and other byproducts.

Research Findings

Recent studies utilizing Sucrose-1-^13Cfru have provided insights into its biological activity:

  • Carbon Flux Analysis : Research involving Corynebacterium glutamicum demonstrated that Sucrose-1-^13Cfru serves as an effective carbon source, allowing for the mapping of metabolic fluxes associated with lysine production. This study highlighted the compound's role in central metabolism and amino acid biosynthesis .
  • HMF Formation Studies : Another investigation focused on the formation of 5-(Hydroxymethyl)furfural (HMF) from Sucrose-1-^13Cfru under various thermal conditions. The study provided data on how temperature influences HMF yield, which is significant for biofuel production and food chemistry .
  • Health Implications : A systematic review indicated that while total sugars and fructose did not show a strong association with type 2 diabetes risk, sucrose intake was linked to a decreased risk. This suggests that the metabolic processing of sucrose may differ from other sugars, warranting further investigation into its biological effects .

Data Table: Summary of Key Research Findings

Study FocusOrganism/ModelKey Findings
Carbon Flux AnalysisCorynebacterium glutamicumEffective carbon source for lysine production
HMF FormationThermal studiesTemperature significantly affects HMF yield
Health ImplicationsHuman cohort studiesSucrose linked to decreased type 2 diabetes risk

Case Study 1: Metabolic Tracing in Microorganisms

A study conducted on Corynebacterium glutamicum utilized Sucrose-1-^13Cfru to trace carbon flow through metabolic pathways. The results indicated that this compound effectively supports growth and lysine production under controlled laboratory conditions. Researchers were able to quantify metabolic fluxes using ^13C NMR spectroscopy, demonstrating how isotopic labeling can elucidate complex biochemical processes.

Case Study 2: Dietary Impact on Metabolism

In a cohort study assessing dietary sugars' impact on health, participants consuming higher amounts of sucrose showed a different metabolic response compared to those consuming fructose or glucose. Utilizing Sucrose-1-^13Cfru allowed researchers to track how this sugar is metabolized differently in vivo, providing insights into its potential protective effects against type 2 diabetes.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMRCDWAGMRECN-CFRQQPCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)[13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is [1-13Cfru]sucrose a valuable tool in metabolic studies?

A: [1-13Cfru]sucrose, alongside its counterparts [1-13CFru]sucrose and [1-13CGlc]sucrose, provides a unique window into the metabolic pathways of microorganisms like Corynebacterium glutamicum []. By tracing the fate of the 13C label within the fructose molecule, researchers can decipher how sucrose is utilized, identifying key metabolic fluxes and potential bottlenecks.

Q2: What insights were gained from using [1-13Cfru]sucrose in the study on Corynebacterium glutamicum?

A: The study highlighted how C. glutamicum processes the fructose moiety of sucrose differently from the glucose portion []. While glucose was channeled entirely through the pentose phosphate pathway (PPP), fructose followed a more intricate route. After initial uptake and potential efflux, fructose was primarily phosphorylated by the fructose-specific phosphotransferase system and funneled into glycolysis as fructose-1,6-bisphosphate. This detailed understanding of metabolic flux distribution is crucial for optimizing lysine production in industrial settings using molasses, a sucrose-rich substrate.

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